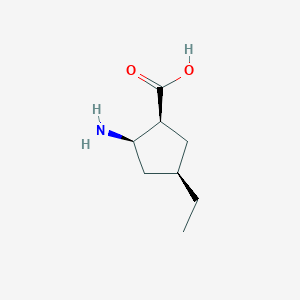
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-(9H-fluoren-9-ylmethoxycarbonyl)-protected α-amino acids. This method leads to enantiomerically pure N-(9H-fluoren-9-ylmethoxycarbonyl)-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions and protein folding due to its ability to mimic certain amino acid structures.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor or as a component in drug delivery systems. Its stability and reactivity make it a valuable candidate for further research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorenylmethoxycarbonyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. This allows the compound to exert its effects by altering the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid
Uniqueness
What sets (1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid apart from similar compounds is its specific cyclobutane ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(2)18(20(24)25)11-19(22)23-21(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t18-,19-/m0/s1 |
InChI-Schlüssel |
XJBNGJBKCDCYHC-OALUTQOASA-N |
Isomerische SMILES |
CC1([C@@H](C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Kanonische SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)



![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)


phosphanium iodide](/img/structure/B13153147.png)
